molecular formula C17H23NO4 B1505200 Tert-butyl 4-(3-formylphenoxy)piperidine-1-carboxylate CAS No. 858674-16-5

Tert-butyl 4-(3-formylphenoxy)piperidine-1-carboxylate

Cat. No. B1505200
Key on ui cas rn: 858674-16-5
M. Wt: 305.4 g/mol
InChI Key: NWKYBAIYMYYWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08685970B2

Procedure details

To a mixture of 3-hydroxybenzaldehyde (1.0 g), tert-butyl 4-hydroxypiperidine-1-carboxylate (1.67 g, 1.1 eq), triphenylphosphine (2.35 g, 1.1 eq) in THF (15 mL) at 0° C. was added dropwise DEAD (6.74 g, 4.75 eq). The mixture was warmed to room temperature and stirred for 2 days. To the reaction mixture was added saturated NaHCO3 (aq), and the aqueous layer was extracted with ethyl acetate (15 mL×3), the organic layers were combined, dried (Na2SO4), and purified on silica gel column chromatography (10% ethyl acetate in pentane) to obtain the desired product as a light yellow oil (900 mg, 38% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
DEAD
Quantity
6.74 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
38%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].O[CH:11]1[CH2:16][CH2:15][N:14]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:13][CH2:12]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CCOC(/N=N/C(OCC)=O)=O.C([O-])(O)=O.[Na+]>C1COCC1>[CH:5]([C:4]1[CH:3]=[C:2]([CH:9]=[CH:8][CH:7]=1)[O:1][CH:11]1[CH2:16][CH2:15][N:14]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:13][CH2:12]1)=[O:6] |f:4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
1.67 g
Type
reactant
Smiles
OC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
2.35 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
DEAD
Quantity
6.74 g
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (15 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
purified on silica gel column chromatography (10% ethyl acetate in pentane)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(=O)C=1C=C(OC2CCN(CC2)C(=O)OC(C)(C)C)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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